Palmitoyl Aminoethyl Methanethiosulfonate
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Overview
Description
Palmitoyl Aminoethyl Methanethiosulfonate is a biochemical compound with the molecular formula C19H39NO3S2 and a molecular weight of 393.65 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of Palmitoyl Aminoethyl Methanethiosulfonate consists of 19 carbon atoms, 39 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 2 sulfur atoms .Scientific Research Applications
Proteomics Research
Palmitoyl Aminoethyl Methanethiosulfonate is utilized in proteomics research due to its biochemical properties. It’s a compound with the molecular formula C19H39NO3S2 and a molecular weight of 393.65 . In proteomics, it’s used for the study of protein modifications, interactions, and functions.
Neuronal Signaling
This compound plays a role in neuronal signaling , particularly in the palmitoylation process which regulates the localization and function of proteins in neurons . For instance, it’s involved in the palmitoylation of neuropilin-2, which is crucial for dendritic spine pruning mediated by semaphorin signaling .
Cancer Research
In cancer research, protein palmitoylation , where Palmitoyl Aminoethyl Methanethiosulfonate is involved, is studied to understand its influence on the function of individual proteins. Dysregulated palmitoylation can lead to pathological consequences, making it a significant focus in the study of cancer mechanisms .
Mechanism of Action
Target of Action
Palmitoyl Aminoethyl Methanethiosulfonate (PAEM) is a biochemical compound used in proteomics research It’s known that palmitoylated compounds often target proteins with cysteine thiols .
Mode of Action
Palmitoylation, a process that paem might be involved in, is a widespread lipid modification where one or more cysteine thiols on a substrate protein are modified to form a thioester with a palmitoyl group . This lipid modification is readily reversible, allowing for rapid regulation of the function of many cellular proteins .
Biochemical Pathways
Palmitoylation, a process that paem might be involved in, plays a central role in numerous biological processes, including pain, inflammation, and lipid metabolism .
Result of Action
Palmitoylated compounds like paem often have anti-inflammatory and anti-hyperalgesic effects due to the down-regulation of activation of mast cells .
Action Environment
It’s known that the homeostatic control of palmitic acid, a component of paem, is likely related to its fundamental physiological role to guarantee membrane physical properties .
properties
IUPAC Name |
N-(2-methylsulfonylsulfanylethyl)hexadecanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO3S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)20-17-18-24-25(2,22)23/h3-18H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEYIPXVPAKKLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCSS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676096 |
Source
|
Record name | S-[2-(Hexadecanoylamino)ethyl] methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1076199-30-8 |
Source
|
Record name | S-[2-(Hexadecanoylamino)ethyl] methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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